Cas no 2228516-82-1 (2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethanesulfonamide)

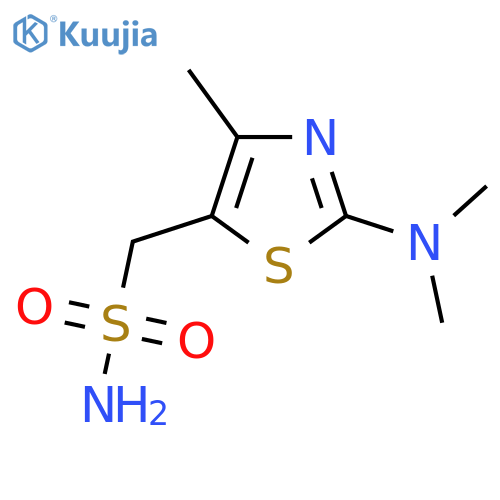

2228516-82-1 structure

商品名:2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethanesulfonamide

2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethanesulfonamide

- 2228516-82-1

- [2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide

- EN300-2003842

-

- インチ: 1S/C7H13N3O2S2/c1-5-6(4-14(8,11)12)13-7(9-5)10(2)3/h4H2,1-3H3,(H2,8,11,12)

- InChIKey: VOXTUVQRTHSJJS-UHFFFAOYSA-N

- ほほえんだ: S(CC1=C(C)N=C(N(C)C)S1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 235.04491901g/mol

- どういたいしつりょう: 235.04491901g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 113Ų

2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003842-0.1g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 0.1g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-2003842-2.5g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-2003842-5.0g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 5g |

$3728.0 | 2023-06-01 | ||

| Enamine | EN300-2003842-0.05g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-2003842-10g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 10g |

$5528.0 | 2023-09-16 | ||

| Enamine | EN300-2003842-0.5g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-2003842-1.0g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 1g |

$1286.0 | 2023-06-01 | ||

| Enamine | EN300-2003842-10.0g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 10g |

$5528.0 | 2023-06-01 | ||

| Enamine | EN300-2003842-1g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 1g |

$1286.0 | 2023-09-16 | ||

| Enamine | EN300-2003842-5g |

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanesulfonamide |

2228516-82-1 | 5g |

$3728.0 | 2023-09-16 |

2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethanesulfonamide 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

2228516-82-1 (2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethanesulfonamide) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量